Journal Name:Holzforschung
Journal ISSN:0018-3830
IF:2.493
Journal Website:http://www.degruyter.com/view/j/hfsg
Year of Origin:1947
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:120
Publishing Cycle:Bimonthly
OA or Not:Not
Transition metal-catalyzed asymmetric three-component dicarbofunctionalization of unactivated alkenes
Holzforschung ( IF 2.493 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.checat.2023.100690
Significant advances have been made in the catalytic dicarbofunctionalization of alkenes in recent years. However, the development of the highly enantioselective dicarbofunctionalization of alkenes using transition-metal catalysts is limited. The merits of the newly generated chiral sp3-hybridized carbon centers in natural products, pharmaceutical ingredients, and many other classes of compounds have led to the rapid development of the asymmetric dicarbofunctionalization of alkenes. This perspective summarizes the recent developments in various metal-catalyzed asymmetric dicarbofunctionalizations of unactivated alkenes and highlights the remaining challenges and possible opportunities in this growing field.
Detail
Potential technology for seawater electrolysis: Anion-exchange membrane water electrolysis
Holzforschung ( IF 2.493 ) Pub Date: 2023-05-25 , DOI: 10.1016/j.checat.2023.100643
Seawater electrolysis is one of the most ideal technologies to utilize intermittent renewable energy and generate green hydrogen efficiently. This can be utilized in coastal areas where renewable energy sources are abundant. Emerging anion-exchange membrane water electrolysis (AEMWE) technology combines the advantages of alkaline water electrolysis (AWE) and proton–exchange membrane water electrolysis (PEMWE), showing great potential for practical applications in terms of matching with seawater, energy supply mode, and electrolysis cost. In this review, the state of the art, challenges, and application scenarios of various water electrolysis technologies are summarized, and then the promising AEMWE technology is introduced, including the catalytic reactions involved in alkaline seawater conditions, materials design, and electrochemical performance evaluation of key components of a membrane electrode assembly (MEA). In addition, the influence of the MEA configuration on the electrochemical performance is also discussed. Finally, the key issues of high–performance MEA components are proposed.
Detail
Light-enabled coupling of tandem ethane dehydrogenation and CO2 hydrogenation
Holzforschung ( IF 2.493 ) Pub Date: 2023-05-24 , DOI: 10.1016/j.checat.2023.100644
The integration of electromagnetic energy into a thermal reaction is beneficial in catalytic performance and product distribution. To date, such a photothermal strategy has mainly been applied to relatively low-temperature reactions, such as CO2 hydrogenation, and its application to high-temperature reactions has yet to be explored. Herein, electromagnetic energy is successfully introduced into a tandem ethane dehydrogenation and CO2 hydrogenation system over a Zn-based catalyst. According to the experiments and theoretical simulations, light enables a new reverse water-gas shift reaction, which consumes the produced H2 and thus right shifts the ethane dehydrogenation reaction and enhances the catalytic performance. The resulting ethylene rate could achieve 11.5 mmol g−1 h−1 with a selectivity of 96%, and the estimated external quantum efficiency is up to 18.85% under weak light intensity (2 sun). In the meantime, the ethylene rate could be improved by about 600-fold with higher light intensities.
Detail
A framework for understanding efficient diurnal CO2 reduction using Si and GaAs photocathodes
Holzforschung ( IF 2.493 ) Pub Date: 2023-05-22 , DOI: 10.1016/j.checat.2023.100641
Integrated solar fuels and photoelectrochemical (PEC) CO2 reduction (CO2R) are promising pathways toward producing value-added chemicals from CO2. However, improvements are needed in activity and selectivity as well as in fundamental understanding of device behavior to engender wide deployment. We report two single-junction, integrated photocathodes for PEC CO2R based on TOPCon Si and GaAs substrates, which achieve −10 mA cm−2 at −0.33 V vs. RHE with 41% selectivity to C2+ products and at −0.03 V vs. RHE with 27% selectivity to C2+ products, respectively. We investigated the viability of a light-mediated strategy to direct selectivity in buried-junction PEC devices and confirmed that these devices could be optimized independently and described by the physics-based models of the individual components. Finally, we designed a framework to assess operational modes for PEC CO2R devices and demonstrated this framework under continuous galvanostatic control and variable illumination conditions.
Detail
Sustainable utilization of alkane resources toward carbon neutrality
Holzforschung ( IF 2.493 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.checat.2023.100703
In this Activity article, Peng He (researcher at Synfuels China and the Institute of Coal Chemistry of the Chinese Academy of Sciences) and Lichen Liu (assistant professor at Tsinghua University) exchange views from industrial and academic perspectives on the sustainable utilization of alkane resources during the transition period from the current energy landscape established on fossil fuels to the future society of carbon neutrality.
Detail
Triazole-modified Ru-carbene complexes: A valid olefin metathesis pre-catalyst for dynamic covalent chemistry via C=C bond formation
Holzforschung ( IF 2.493 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.checat.2023.100678
Triazole-ruthenium carbene complexes (TA-Rus) were reported for the first time as a new class of modified Grubbs catalysts to achieve challenging olefin metathesis at higher temperatures without catalyst decomposition. Previously reported N-tethered Ru-carbene complexes all suffered from rapid cis-/trans-isomerization, causing significantly reduced catalyst reactivity. These new TA-Ru complexes hold the active trans-dichloro conformation even at 80°C, allowing effective olefin metathesis for challenging substrates. With this new TA-Ru catalyst, cross-metathesis (CM), ring-closing metathesis (RCM), and dynamic covalent chemistry (DCvC) were achieved. Excitingly, the reactivity of TA-Ru prevails all previously reported N-coordinated Ru-carbene pre-catalysts, Grubbs II, and Hoveyda-Grubbs, making TA-Rus a transformative catalytic system in olefin catalysis.
Detail
Shine a light on the defect evolution over the TiO2 surface
Holzforschung ( IF 2.493 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.checat.2023.100630
In a recent issue of Chem Catalysis, He et al. quantify the evolution of surface unsaturated metal site and oxygen vacancy over TiO2 upon calcination treatment under different atmospheres using 31P solid-state nuclear magnetic resonance (NMR) spectroscopy with trimethylphosphine as a probe. The quantitative results are correlated with the H2 yield in the water-splitting reaction.
Detail
High carbon utilization for CO2 conversion with chloromethane to aromatics over acidic zeolite catalyst
Holzforschung ( IF 2.493 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.checat.2023.100689
Carbon dioxide (CO2) and methane (CH4) are major greenhouse gases, and the use of these C1 resources to produce high-value chemicals is significant for sustainable chemistry. Due to the high stability and C–C coupling barriers, simultaneous conversion of CO2 and CH4 to aromatics remains challenging. Herein, we report a sustainable strategy for utilizing greenhouse gases based on the conversion of CO2 and CH3Cl, an alternative of CH4, that yields a high aromatics selectivity (71.3%) with ∼50% BTX selectivity using H–ZSM–5 as catalyst at 723 K and 3 MPa. In situ characterization and 13C isotope-labeling experiments demonstrate that CO2 directly participates in the formation of aromatics via lactone species instead of undergoing a classical reverse water-gas shift reaction. Furthermore, a unique mechanism for CO2 conversion is proposed, involving the formation and subsequent transformation of lactone and cyclopentenone species. This work expands high carbon utilization pathways for converting greenhouse gases into chemicals.
Detail
Ag nanocomposites in biomass utilization: From tailored catalytic materials to chemical conversions
Holzforschung ( IF 2.493 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.checat.2023.100676
Biomass is arguably among the most primitive renewable sources for manufacturing materials, chemicals, and fuels, especially in the context of the world’s commitment to peak carbon dioxide emissions and carbon neutrality. Metal catalysis plays a central role in biomass biorefinery, which has received widespread attention over the past few decades. The present review summarizes recent advances of silver nanocomposites in biomass utilization, from tailored biomass-derived Ag catalytic materials to Ag-catalyzed biomass conversions. Rational synthesis of various Ag-based catalytic materials from diverse biomass materials (e.g., wood, cellulose, microorganisms, polysaccharide) and their applications to catalytic reactions (e.g., elementary chemical reaction, photocatalytic reactions, electrocatalytic reaction) are introduced, with an emphasis on the structure-reactivity relationship. Silver nanocomposite-catalyzed biomass conversions (e.g., glycerides, carbohydrates, lignin, and platform molecules) and reaction mechanism are systematically discussed and analyzed. Finally, the challenges and prospects of Ag catalysts in biomass utilization are highlighted.
Detail
Highly efficient paired H2O2 production through 2e− water oxidation coupled with 2e− oxygen reduction
Holzforschung ( IF 2.493 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.checat.2023.100672
Electrochemical hydrogen peroxide (H2O2) synthesis from water and air via two-electron (2e−) water oxidation or oxygen reduction reactions could provide a sustainable route for on-site H2O2 production. Unfortunately, the electrochemical H2O-to-H2O2 process usually suffers from limited selectivity under high current density. Here, we present an atomic Ni-doped TiO2 electrocatalyst that enables H2O2 production through 2e− water oxidation with high Faradaic efficiency of 70% at ∼300 mA cm−2. Furthermore, when paired with the 2e− oxygen reduction reaction using the oxidized carbon nanotube cathode, as high as 146% Faradaic efficiency for H2O2 is achieved at 240 mA in a full flow cell device. Moreover, this device could be operated for modular H2O2 synthesis with a production rate of 109.12 μmol min−1 (i.e., 3.7 mg min−1). This work demonstrates the atomically controlled metal oxide electrocatalyst for harsh anodic H2O to H2O2 and the practical applicability for the on-site H2O2 production from earth-abundant resources.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 FORESTRY 林学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
39.40 60 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/holz